ent-Kaur-16-en-19-al
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Overview
Description
Ent-kaur-16-en-19-al is an ent-kaurane diterpenoid.
Scientific Research Applications
Cytotoxic Properties
- Cytotoxic Activity Evaluation : ent-Kaur-16-en-19-al demonstrated significant cytotoxic effects against various tumor cell lines, showing a higher cytotoxic effect on the K562 cell line and a lower effect on the B16-F10 cell line (Dutra et al., 2014).
Inhibitory Effects on Plant Growth Regulation
- Inhibition of Plant Growth Regulators : Ancymidol, an inhibitor of ent-Kaur-16-ene oxidation, effectively blocked the oxidation of this compound in microsomal preparations from Marah macrocarpus seeds (Coolbaugh, Hirano & West, 1978).
Proapoptotic Effects
- Induction of Apoptosis in Cancer Cells : ent-15-Oxo-kaur-16-en-19-oic acid, a derivative of this compound, showed proapoptotic effects on human prostate carcinoma cells, indicating potential as a lead compound for chemopreventive strategies (Ruiz et al., 2008).
Trypanosomicidal Properties
- Activity Against Trypanosoma cruzi : this compound and its derivatives displayed trypanosomicidal activity against the parasite Trypanosoma cruzi, the causative agent of Chagas' disease (Batista, Chiari & De Oliveira, 1999).
Anti-platelet Aggregation
- Inhibition of Platelet Aggregation : Some derivatives of this compound demonstrated inhibitory effects on rabbit platelet aggregation, suggesting potential therapeutic applications (Yang et al., 2002).
Biotransformation Studies
- Biotransformation by Microorganisms : ent-Kaur-16-en-19-oic acid underwent biotransformation by Absidia blakesleeana and Rhizopus oligosporus, producing novel metabolites (Taveepanich et al., 2010).
Larvicidal and Antifungal Activities
- Larvicidal and Antifungal Potency : ent-3β-Hydroxy-kaur-16-en-19-oic acid showed significant larvicidal activity against Aedes aegypti larvae and antifungal activity against Candida species (Silva et al., 2012).
Medicinal Properties
- Analgesic and Anti-inflammatory Activities : A derivative, 18-Acetoxy-ent-kaur-16-ene, exhibited notable analgesic and anti-inflammatory activities (Chavan, Wakte & Shinde, 2011).
Enzyme Inhibition
- Inhibition of Na+,K+-ATPase Activity : (-)-ent-Kaur-16-en-19-oic acid and its derivatives were identified as inhibitors of Na+,K+-ATPase, a key enzyme in cellular function (Ngamrojnavanich et al., 2003).
Properties
Molecular Formula |
C20H30O |
---|---|
Molecular Weight |
286.5 g/mol |
IUPAC Name |
(1S,4S,5R,9S,10R,13S)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbaldehyde |
InChI |
InChI=1S/C20H30O/c1-14-11-20-10-7-16-18(2,13-21)8-4-9-19(16,3)17(20)6-5-15(14)12-20/h13,15-17H,1,4-12H2,2-3H3/t15-,16+,17-,18-,19+,20+/m0/s1 |
InChI Key |
JCAVDWHQNFTFBW-GNVSMLMZSA-N |
Isomeric SMILES |
C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@H]2CC[C@@H](C3)C(=C)C4)C)C=O |
Canonical SMILES |
CC1(CCCC2(C1CCC34C2CCC(C3)C(=C)C4)C)C=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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